molecular formula C10H12O4 B3326114 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone CAS No. 23133-83-7

1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone

Cat. No. B3326114
CAS RN: 23133-83-7
M. Wt: 196.2 g/mol
InChI Key: RXUBOGMCVKRPOH-UHFFFAOYSA-N
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Description

“1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone” is a chemical compound with the linear formula C10H12O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone” is represented by the SMILES string OC1=C(C(C(C)=O)=CC=C1OC)OC . The molecular weight is 180.2005 .

Scientific Research Applications

Chemical Research

“1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone” is a unique chemical compound with the linear formula C10H12O4 . It’s used in chemical research, particularly in the synthesis of other complex compounds .

Photoluminescence Studies

This compound has been used in the synthesis of Sm (III) complexes, which exhibit pure sharp emission bands from the intra f–f transitions of samarium ion . These complexes are promising candidates in advanced displays and lighting systems .

Antimicrobial Activities

The Sm (III) complexes synthesized using “1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone” have shown excellent antimicrobial activities . This suggests potential applications in the development of new antimicrobial agents .

Antioxidant Activities

In addition to their antimicrobial properties, these Sm (III) complexes also exhibit antioxidant activities . This opens up possibilities for their use in the development of antioxidant therapies .

Enhanced Photoluminescence

The introduction of ancillary ligands to the Sm (III) complexes results in enhanced photoluminescence . This property could be exploited in the development of materials with outstanding luminescence properties .

Carbonic Anhydrase Inhibition

Although not directly related to “1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone”, structurally related compounds have shown potential for inhibiting human cytosolic carbonic anhydrase II. This suggests potential applications in medical research, particularly in the development of new therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It has been demonstrated that similar compounds can undergo condensation reactions with n,n-dimethylformamide dimethyl acetal, leading to heterocyclization to give an isoflavone . This suggests that 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone may interact with its targets in a similar manner, but further studies are needed to confirm this.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone are not well-studied. Its impact on bioavailability is also unknown. The compound’s predicted density is 1172±006 g/cm3 , which might influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone’s action are currently unknown. Given its potential to undergo condensation reactions

Future Directions

The future directions of “1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone” could potentially involve its use in the development of bio-pesticides, given the observed repellency effects of similar compounds on certain pests .

properties

IUPAC Name

1-(3-hydroxy-2,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)7-4-5-8(13-2)9(12)10(7)14-3/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUBOGMCVKRPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347152
Record name 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone

CAS RN

23133-83-7
Record name 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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